

Using Atto 680 NHS Ester in Flow Cytometry Applications: Application Notes and Protocols

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Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

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Introduction

Atto 680 is a fluorescent dye belonging to a new generation of labels characterized by strong absorption, high fluorescence quantum yield, and excellent photostability.^{[1][2][3][4]} These characteristics make it a valuable tool for various life science applications, including flow cytometry. The N-hydroxysuccinimidyl (NHS) ester form of Atto 680 allows for its covalent conjugation to primary amino groups of proteins, such as antibodies, creating stable and highly fluorescent probes for cellular analysis.^[1] This document provides detailed application notes and protocols for the use of **Atto 680 NHS ester** in flow cytometry, from antibody labeling to cell staining and analysis.

Properties of Atto 680

Atto 680 exhibits spectral properties that are well-suited for detection by most modern flow cytometers equipped with a red laser. Its key characteristics are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	680 nm	
Emission Maximum (λ_{em})	700 nm	
Molar Extinction Coefficient (ϵ)	$125,000 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	0.30	
Molecular Weight (NHS Ester)	~927 g/mol	

Atto 680 is spectrally similar to other dyes such as Alexa Fluor 680 and Cy®5.5. When designing multicolor flow cytometry panels, it is important to consider the spectral overlap with other fluorochromes and apply appropriate compensation.

Experimental Protocols

Antibody Labeling with Atto 680 NHS Ester

This protocol describes the covalent conjugation of **Atto 680 NHS ester** to an antibody. The optimal degree of labeling (DOL), the molar ratio of dye to protein, should be determined empirically for each antibody, but a DOL of 2-4 is generally recommended for flow cytometry applications.

Materials:

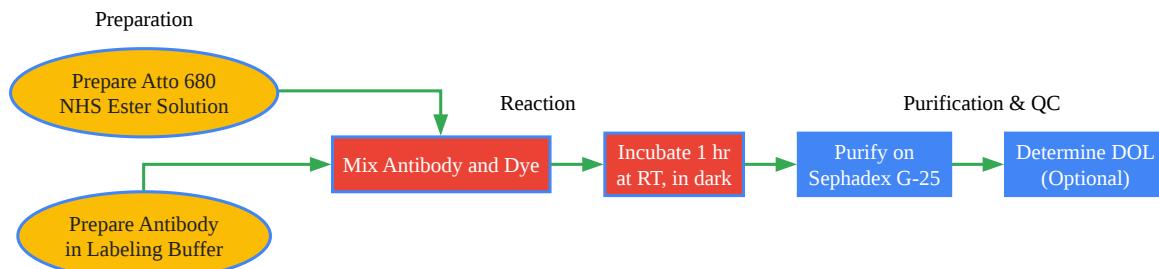
- Antibody of interest (purified, in an amine-free buffer)
- **Atto 680 NHS ester**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.4

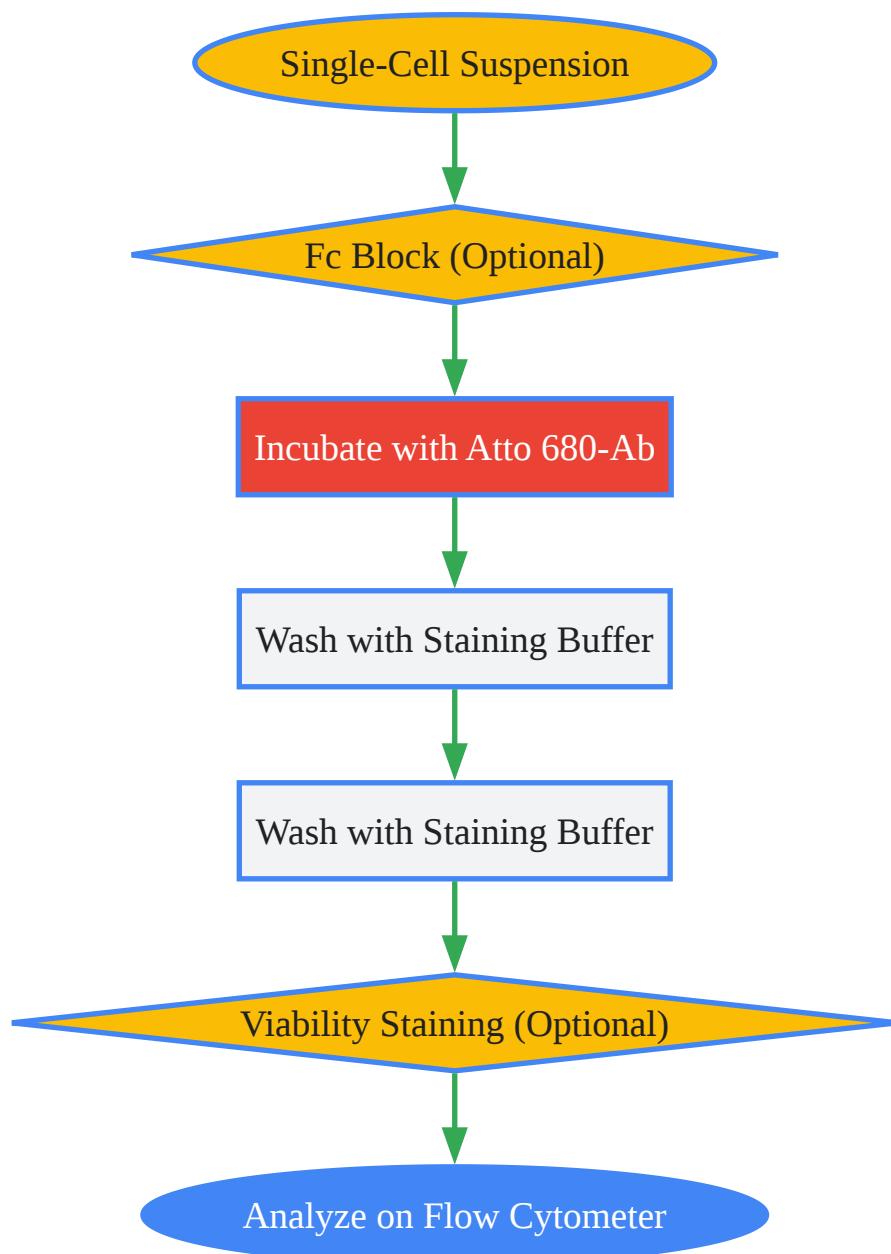
Procedure:

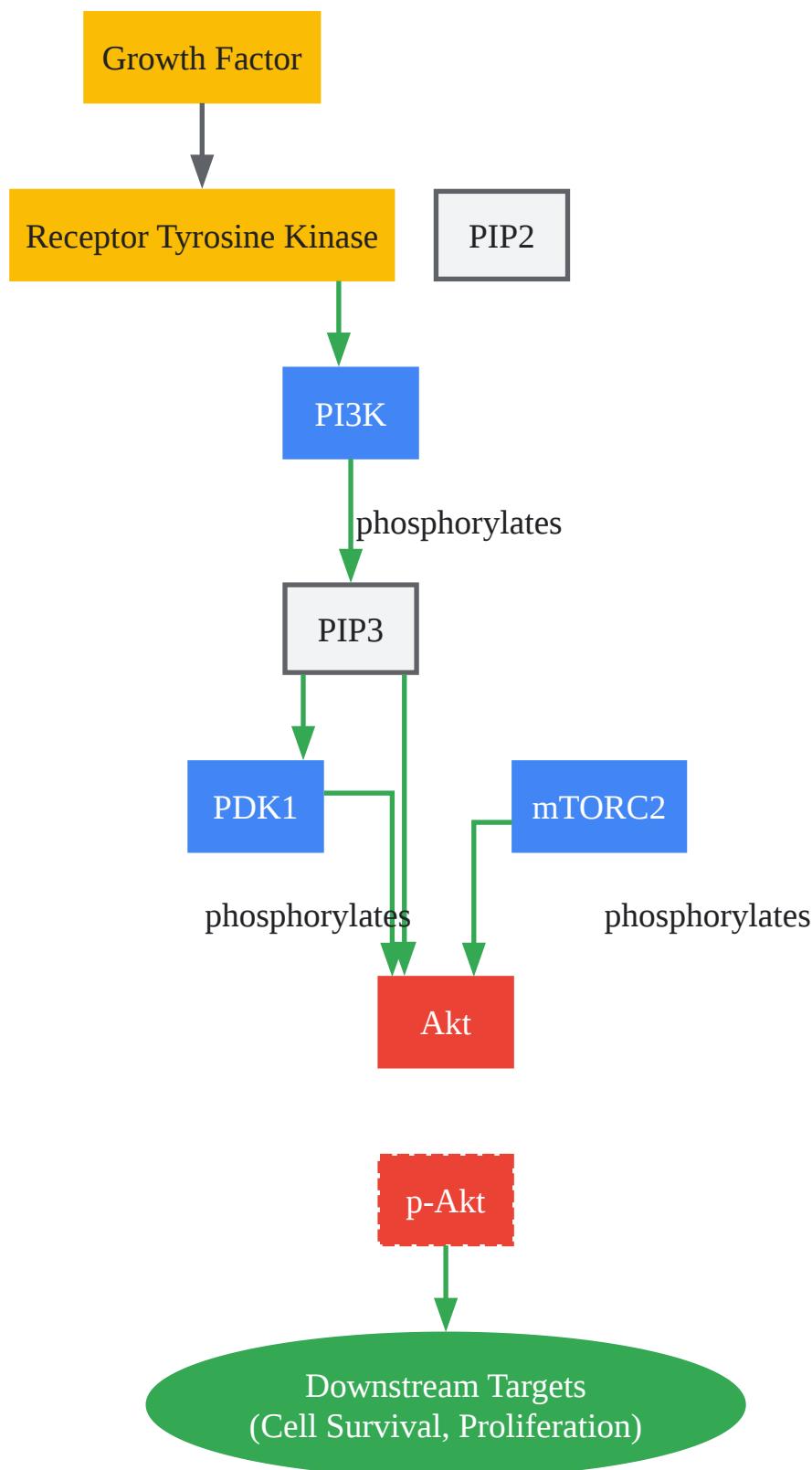
- **Antibody Preparation:**
 - Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 1-5 mg/mL. The antibody solution must be free of amine-containing substances like Tris or glycine, and low concentrations of sodium azide (<3 mM) will not interfere with the reaction.
- **Atto 680 NHS Ester Solution Preparation:**
 - Immediately before use, dissolve the **Atto 680 NHS ester** in anhydrous, amine-free DMF or DMSO to a concentration of 1 mg/mL.
- **Conjugation Reaction:**
 - While gently vortexing, add a calculated amount of the **Atto 680 NHS ester** solution to the antibody solution. A 3-fold molar excess of the reactive dye is a good starting point to achieve a DOL of 2-3.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification of the Labeled Antibody:**
 - Separate the Atto 680-labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the first colored, fluorescent band, which corresponds to the labeled antibody.
- **Determination of Degree of Labeling (Optional but Recommended):**
 - Measure the absorbance of the purified conjugate at 280 nm and 680 nm.
 - Calculate the DOL using the following formula: $DOL = (A_{680} \times \epsilon_{protein}) / [(A_{280} - (A_{680} \times CF_{280})) \times \epsilon_{dye}]$
 - A_{680} and A_{280} are the absorbances at 680 nm and 280 nm, respectively.

- $\epsilon_{protein}$ is the molar extinction coefficient of the antibody (e.g., $210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- ϵ_{dye} is the molar extinction coefficient of Atto 680 ($125,000 \text{ M}^{-1}\text{cm}^{-1}$).
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.12 for Atto 680).

Workflow for Antibody Labeling with **Atto 680 NHS Ester**







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